molecular formula C7H7BO4 B083988 4-Carboxyphenylboronic acid CAS No. 14047-29-1

4-Carboxyphenylboronic acid

Cat. No. B083988
CAS RN: 14047-29-1
M. Wt: 165.94 g/mol
InChI Key: SIAVMDKGVRXFAX-UHFFFAOYSA-N
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Description

4-Carboxyphenylboronic acid is studied for its unique solid-state structures and applications in various fields, including material science and organic synthesis. It forms different hydrates when crystallized from various solvents due to interactions between its functional groups (SeethaLekshmi & Pedireddi, 2007).

Synthesis Analysis

The compound can be synthesized through different chemical pathways, including catalyzed dehydrative condensation reactions and hydrothermal self-assembly methods. One approach involves the Suzuki coupling reaction, which is a practical method for its synthesis (Tao, Goel, Singh, & Boykin, 2002).

Molecular Structure Analysis

Its molecular structure has been explored through solid-state X-ray diffraction and computational methods. The compound forms various hydrates with distinct crystalline structures and is known for its intermolecular hydrogen bonding (Dikmen & Alver, 2021).

Chemical Reactions and Properties

4-Carboxyphenylboronic acid participates in Suzuki coupling reactions and serves as a precursor in the synthesis of biaryl compounds. It is also used in catalyzing dehydrative condensation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, vary depending on its hydration state and the nature of solvent used during crystallization (SeethaLekshmi & Pedireddi, 2007).

Chemical Properties Analysis

The compound exhibits unique chemical properties, such as forming complexes with metals and acting as a fluorescence sensor. Its boronic acid group participates in various chemical reactions, contributing to its versatility in organic synthesis and material science applications (Sun et al., 2021).

Scientific Research Applications

  • Fluorescence Sensor for Water Contaminants : 4-Carboxyphenylboronic acid is used to create fluorescent carbon quantum dots for detecting benzo[a]pyrene in water, showcasing high selectivity and sensitivity. This application is significant for environmental monitoring and water safety (Sun et al., 2021).

  • Solid-State Structural Analysis : The compound's solid-state structures, including its anhydrous and hydrate forms, have been analyzed, revealing insights into its molecular arrangement and crystal lattice structure (SeethaLekshmi & Pedireddi, 2007).

  • Lanthanide-Based Coordination Polymers : It serves as a ligand in the synthesis of lanthanide-based coordination polymers. These compounds exhibit potential in luminescent and magnetic applications, such as molecular thermometers (Fan et al., 2015).

  • Corrosion Inhibitor for Steel : In industrial applications, 4-Carboxyphenylboronic acid acts as an efficient corrosion inhibitor for steel in carbon dioxide-containing environments. This is particularly important in protecting metal infrastructure (Nam et al., 2013).

  • Fluorescent Probe for Catechol Detection : It is used to construct a fluorescent probe for the detection of catechol, demonstrating high sensitivity and biocompatibility. This has implications for biochemical and medical diagnostics (Ye et al., 2017).

  • Ion Current Rectification in Nanodevices : The compound is used in constructing nanodevices for ion current rectification, responding to sugar stimulation. This application is relevant in biomedical fields for nanosensing (Zhao et al., 2013).

  • SERS Nanosensors for Hydrogen Peroxide Detection : 4-Carboxyphenylboronic acid-modified gold nanoparticles are used for sensitive and selective detection of hydrogen peroxide in living cells. This is crucial for studying cellular biochemistry (Qu et al., 2016).

  • Vibrational Studies for Functionalized Derivatives : The compound has been subject to vibrational studies to understand its molecular structure and spectroscopic properties, aiding in the development of functionalized derivatives (Dikmen & Alver, 2021).

  • Electrochemically-Controlled DNA Release : It's used in modifying electrodes for electrochemically-triggered DNA release, showing potential for biomedical applications (Honarvarfard et al., 2017).

  • Covalent Fixation of Boron in Wood : The compound is used in a method for the permanent fixation of boron in wood, through covalent incorporation, which has applications in wood preservation and treatment (Jebrane & Heinmaa, 2016).

  • Nucleic Acid Extraction from Seeds : Magnetic nanoparticles functionalized with 4-carboxyphenylboronic acid are effective in extracting nucleic acids from seeds, with implications in genetic modification and virus detection studies (Sun et al., 2014).

Safety And Hazards

4-Carboxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

4-boronobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVMDKGVRXFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Record name 4-carboxyphenylboronic acid
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DSSTOX Substance ID

DTXSID20930850
Record name 4-Boronobenzoic acid
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Molecular Weight

165.94 g/mol
Source PubChem
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 4-Carboxyphenylboronic acid
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Product Name

4-Carboxyphenylboronic acid

CAS RN

14047-29-1
Record name 4-Carboxyphenylboronic acid
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Record name 4-Boronobenzoic acid
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Record name 4-CARBOXYPHENYLBORONIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 4-methylphenylboronic acid (34 g, 0.25 mol) in aqueous sodium hydroxide (0.5 N, 1000 mL) was added potassium permanganate (83 g, 0.53 mol) while keeping the temperature at 35-40° C. After the addition the reaction was filtered and the filtrate acidified with concentrated hydrochloric acid (65 mL). The product was filtered off. A yield of 29.6 g was obtained. M.p. 228° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

14.5 g (100 mmol) of 4-cyanophenylboronic acid were dissolved in a mixture of 11 g (200 mmol) of potassium hydroxide and 10 g of water in 100 ml of methanol, and the mixture was refluxed until the evolution of ammonia gas was complete, giving 14.9 g (90 mmol) of 4-carboxyphenylboronic acid.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
Q Ye, F Yan, D Kong, J Zhang, X Zhou, J Xu… - Sensors and Actuators B …, 2017 - Elsevier
… In the present study, 4-carboxyphenylboronic acid functionalized CDs (CPBA-CDs) were utilized as the fluorescence probe for detection and quantification of catechol, which was based …
Number of citations: 63 www.sciencedirect.com
N SeethaLekshmi, VR Pedireddi - Crystal growth & design, 2007 - ACS Publications
… In conclusion, we have illustrated the structural variations in 4-carboxyphenylboronic acid by varying the solvent of crystallization. In particular, formation of noncentrosymmetric crystals …
Number of citations: 49 pubs.acs.org
ND Nam, QV Bui, M Mathesh, MYJ Tan, M Forsyth - Corrosion science, 2013 - Elsevier
… of CO 2 corrosion with 4-carboxyphenylboronic acid. To the best of our knowledge, no report on CO 2 corrosion inhibition using 4-carboxyphenylboronic acid is reported in the literature. …
Number of citations: 118 www.sciencedirect.com
Y Xu, Y Huang, W Lu, S Liu, Y Xiao, J Yu - European Journal of …, 2019 - Elsevier
… Motivated by the crucial role of shape design in the process of drug delivery, here, we report the 4-carboxyphenylboronic acid (CPBA) decorated rod-shaped nano-micelles for active …
Number of citations: 15 www.sciencedirect.com
S Zhao, YB Zheng, SL Cai, YH Weng, SH Cao… - Electrochemistry …, 2013 - Elsevier
… Herein, we have covalently attached 4-carboxyphenylboronic acid (CPBA) to a single glass conical nanopore channel for the first time. CPBA-modified glass nanopore was able to …
Number of citations: 28 www.sciencedirect.com
N SeethaLekshmi, VR Pedireddi - Inorganic chemistry, 2006 - ACS Publications
Metal−organic hybrids of a boronic acid (4-carboxylphenylboronic acid) with Co(II), Mn(II), and Ni(II) salts have been reported for the first time. In all of the complexes, there is no …
Number of citations: 41 pubs.acs.org
K Suwa, M Nagasaka, S Niina, Y Egawa, T Seki… - Colloid and Polymer …, 2015 - Springer
… In this context, 4-carboxyphenylboronic acid, in which boronic acid moiety is substituted at … Therefore, we have used here 4-carboxyphenylboronic acid-modified dendrimer (4-PBA-…
Number of citations: 29 link.springer.com
Y Sun, Q Zhou, X Sheng, S Li, Y Tong, J Guo, B Zhou… - Chemosphere, 2021 - Elsevier
… In this study, CDs were synthesized with 4-carboxyphenylboronic acid by a one-pot hydrothermal method and which was susceptive to BaP. The obtained CDs can be employed as an …
Number of citations: 23 www.sciencedirect.com
CW Harwig, R Ting, MJ Adam, TJ Ruth, DM Perrin - Tetrahedron Letters, 2008 - Elsevier
… In summary, 2,6-difluoro-4-carboxyphenylboronic acid was readily prepared and easily protected as either its pinacol or the benzopinacol boronate ester. Further derivatization of both …
Number of citations: 36 www.sciencedirect.com
A Abdallah, S Freslon, X Fan, A Rojo… - Inorganic …, 2018 - ACS Publications
… Reactions in water of lanthanide chlorides with the sodium salt of 1,4-carboxyphenylboronic acid lead to two series of isostructural compounds with respective general chemical …
Number of citations: 42 pubs.acs.org

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